molecular formula C14H22O4Si B8679398 Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate

Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate

Cat. No.: B8679398
M. Wt: 282.41 g/mol
InChI Key: XGIVEBOLZSZCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a hydroxyl group, and a tert-butyldimethylsilyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate typically involves the esterification of methyl gentisate with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of methyl 2-oxo-5-(t-butyldimethylsilyloxy)benzoate.

    Reduction: Formation of methyl 2-hydroxy-5-(t-butyldimethylsilyloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a tyrosinase inhibitor, which is important in the study of melanin synthesis and skin pigmentation disorders.

    Industry: Used in the production of various chemical products and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This interaction is facilitated by the compound’s ability to fit into the binuclear copper active site of tyrosinase, enhancing its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-5-ethynylbenzoate: Similar structure but with an ethynyl group instead of a silyloxy group.

    Methyl 2-hydroxy-5-(trimethylsilyl)ethynylbenzoate: Contains a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

Uniqueness

Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potent tyrosinase inhibitor compared to its analogues .

Properties

Molecular Formula

C14H22O4Si

Molecular Weight

282.41 g/mol

IUPAC Name

methyl 5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybenzoate

InChI

InChI=1S/C14H22O4Si/c1-14(2,3)19(5,6)18-10-7-8-12(15)11(9-10)13(16)17-4/h7-9,15H,1-6H3

InChI Key

XGIVEBOLZSZCOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine methyl 2,5-dihydroxybenzoate (8.45 g, 50.2 mmol), imidazole (4.1 g, 60.3 mmol), and t-butyldimethylsilyl chloride (9.09 g, 60.3 mmol) in dichloromethane (100 mL). After 30 minutes, dilute the reaction mixture with dichloromethane (100 mL) and extract with water. Dry the organic layer over MgSO4, filter and evaporate in vacuo to give methyl 2-hydroxy-5-(t-butyldimethylsilyloxy)benzoate.
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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